molecular formula C20H20N2O2 B2757508 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide CAS No. 2034434-51-8

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Cat. No.: B2757508
CAS No.: 2034434-51-8
M. Wt: 320.392
InChI Key: YOBQJJIEEHPHAA-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a complex organic compound that features a furan ring, a pyridine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and pyridin-3-yl intermediates, which are then coupled through a series of reactions involving alkylation and amide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial production methods often employ advanced techniques such as automated synthesis and purification systems to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide include other furan- and pyridine-containing amides, such as:

  • N-(furan-2-ylmethyl)-3-(o-tolyl)propanamide
  • N-(pyridin-3-ylmethyl)-3-(o-tolyl)propanamide
  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylpropanamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-5-2-3-6-17(15)9-11-20(23)22-14-16-8-10-18(21-13-16)19-7-4-12-24-19/h2-8,10,12-13H,9,11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBQJJIEEHPHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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